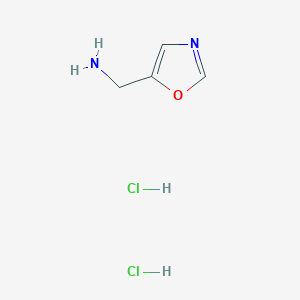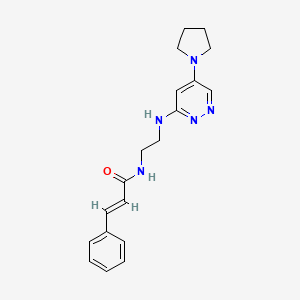
Ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate is represented by the formula C16H31N3O4 . Its InChI key is KVRCCPSVLYCERO-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is involved in the development of safer plasticizers. It has been used in copper-free azide-alkyne click chemistry to covalently attach phthalate plasticizer mimics to polyvinyl chloride (PVC), mitigating the health and environmental risks associated with traditional phthalate plasticizers.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 329.44 . The compound should be stored at a temperature of 4 °C .Scientific Research Applications
Covalently Linked Plasticizers
Ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate is involved in the development of safer plasticizers. Research by Earla and Braslau (2014) demonstrated the use of copper-free azide-alkyne click chemistry to covalently attach phthalate plasticizer mimics, such as di(2-ethylhexyl)-1H-triazole-4,5-dicarboxylate (DEHT), to polyvinyl chloride (PVC). This approach mitigates the health and environmental risks associated with traditional phthalate plasticizers by preventing their leaching from PVC products (Earla & Braslau, 2014).
Crystal Engineering
In the field of crystal engineering, Remenar et al. (2003) explored the cocrystallization of antifungal drugs with 1,4-dicarboxylic acids to enhance the solubility and bioavailability of water-insoluble drugs. This research underlines the potential of this compound derivatives in creating more effective pharmaceutical formulations by facilitating better drug delivery mechanisms (Remenar et al., 2003).
CO2 Adsorption
Gomes, Bhanja, and Bhaumik (2015) synthesized a triazine functionalized covalent organic polymer for CO2 adsorption, showcasing the relevance of this compound in environmental applications. Their work highlights the potential of such materials in capturing and storing CO2, addressing one of the critical challenges in combating climate change (Gomes, Bhanja, & Bhaumik, 2015).
Biomedical Applications
In biomedical research, Gai et al. (2015) reported on the synthesis of triazamacrocyclic hydroxypyridinonate derivatives as potential metal chelators for biomedical applications. This synthesis involves this compound as a key intermediate, highlighting its utility in developing chelators that could be critical in medical imaging, drug delivery, and therapy (Gai et al., 2015).
Material Science and Catalysis
Research on material science and catalysis also features applications of this compound. For instance, Kamata et al. (2008) utilized a dicopper-substituted silicotungstate for the 1,3-dipolar cycloaddition of organic azides to alkynes, showcasing the compound's utility in synthesizing 1,2,3-triazole derivatives. This process is crucial for the development of new materials and pharmaceuticals (Kamata et al., 2008).
Safety and Hazards
properties
IUPAC Name |
ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O4/c1-15(2,3)22-13(20)18-9-7-17-8-10-19(12-11-18)14(21)23-16(4,5)6/h17H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRCCPSVLYCERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-13-oxo-1,2,7,8,9,10,11,13-octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-3-carbaldehyde](/img/structure/B2669831.png)


![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2669834.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2669836.png)



![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2669846.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669848.png)


